REACTION_CXSMILES
|
Br[CH2:2][C:3]([CH3:7])([CH3:6])[CH2:4][OH:5].[S-:8][C:9]#[N:10].[K+].CN(C)C=O.C(OCC)C>O>[OH:5][CH2:4][C:3]([CH3:7])([CH3:6])[CH2:2][S:8][C:9]#[N:10] |f:1.2|
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
BrCC(CO)(C)C
|
Name
|
potassium thiocyanate
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 hours at 130°-140° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
"5°-20° C."
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The ethereal layer was collected
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 150 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The combined ethereal layers were washed with a saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CSC#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |